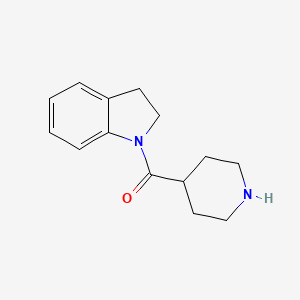

1-(piperidine-4-carbonyl)-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroindol-1-yl(piperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c17-14(12-5-8-15-9-6-12)16-10-7-11-3-1-2-4-13(11)16/h1-4,12,15H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBZXBRGQLFCDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Piperidine 4 Carbonyl 2,3 Dihydro 1h Indole and Its Analogues

Retrosynthetic Analysis of the Target Compound

The primary retrosynthetic disconnection for 1-(piperidine-4-carbonyl)-2,3-dihydro-1H-indole is at the amide bond. This C-N bond cleavage simplifies the target molecule into two key building blocks: the 2,3-dihydro-1H-indole (indoline) nucleus and a piperidine-4-carboxylic acid derivative. This approach is the most common and logical strategy as it breaks the molecule into two readily accessible or synthetically preparable heterocyclic fragments. The forward synthesis, therefore, involves the formation of an amide bond between these two components.

Strategies for 2,3-Dihydro-1H-indole Ring Formation

The synthesis of the 2,3-dihydro-1H-indole (indoline) core can be accomplished through several established methods. The choice of method often depends on the desired substitution pattern on the aromatic ring.

Reduction of Indoles : One of the most direct methods is the reduction of a corresponding indole (B1671886) derivative. This transformation can be challenging as it requires controlled hydrogenation to avoid over-reduction. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is common. Chemical reducing agents such as sodium borohydride (B1222165) in the presence of an acid or other hydride donors can also be employed, particularly for indoles activated with electron-withdrawing groups. nih.gov

Reductive Cyclization of Nitro Compounds : A versatile approach involves the reductive cyclization of 2-substituted nitroaromatics. nih.govrsc.org For example, a 2-(2-nitrophenyl)ethanol derivative can undergo intramolecular cyclization upon reduction of the nitro group to an amine, which then displaces a leaving group or attacks a carbonyl function. This method is advantageous for constructing substituted indolines. nih.gov

Fischer Indole Synthesis and Subsequent Reduction : The Fischer indole synthesis, a reaction between an arylhydrazine and an aldehyde or ketone, is a cornerstone of indole chemistry. rsc.org To obtain an indoline (B122111), the resulting indole product must undergo a subsequent reduction step as described above. This two-step sequence is robust and allows for significant structural diversity.

Reduction of 2-Oxindoles : Polyfunctional 2-oxindoles can serve as precursors to 2,3-dihydroindoles. nih.gov The reduction of the lactam carbonyl group can be achieved using powerful reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄), providing access to the indoline scaffold. nih.gov

| Method | Precursor | Key Reagents/Conditions | Advantages |

| Indole Reduction | Indole | H₂, Pd/C; NaBH₄, acid | Direct, simple for available indoles |

| Reductive Cyclization | 2-Substituted Nitroaromatic | H₂, Pd/C; Fe, AcOH | Good for substituted indolines |

| Fischer Synthesis + Reduction | Arylhydrazine + Ketone/Aldehyde | 1. Acid catalyst (e.g., ZnCl₂); 2. H₂, Pd/C | Highly versatile, broad scope |

| 2-Oxindole Reduction | 2-Oxindole | BH₃, LiAlH₄ | Access from different precursors |

Methods for Piperidine-4-carbonyl Moiety Introduction and Functionalization

The piperidine-4-carboxylic acid fragment, also known as isonipecotic acid, can be synthesized or functionalized through various routes.

Hydrogenation of Pyridine Derivatives : The catalytic hydrogenation of pyridine-4-carboxylic acid (isonicotinic acid) or its esters is a fundamental method for producing the saturated piperidine (B6355638) ring. dtic.mil Catalysts such as rhodium, ruthenium, or platinum are effective under hydrogen pressure. nih.gov

Dieckmann Condensation : 4-Piperidones are common precursors to piperidine-4-carboxylic acid derivatives. A classical route to 4-piperidones involves the intramolecular Dieckmann condensation of a diester derived from a primary amine and two equivalents of an acrylate, followed by hydrolysis and decarboxylation. dtic.mil

Multicomponent Reactions : Modern synthetic chemistry often employs multicomponent reactions to build complex rings in a single step, which is highly atom-economical. Various strategies exist for the stereoselective synthesis of substituted piperidines. nih.gov

Functionalization of Pre-existing Rings : A practical approach often starts with commercially available, functionalized piperidines, such as 4-hydroxymethylpiperidine or piperidine-4-carbonitrile. nih.gov These can be chemically modified—for instance, by oxidizing an alcohol to a carboxylic acid or hydrolyzing a nitrile—to yield the desired piperidine-4-carboxylic acid. Often, the piperidine nitrogen is protected with a group like tert-butoxycarbonyl (Boc) to prevent side reactions during these transformations.

Key Coupling Reactions for Amide Bond Formation

The final and crucial step in the synthesis of this compound is the formation of the amide bond between the indoline nitrogen and the carbonyl group of the piperidine-4-carboxylic acid. This reaction requires the activation of the carboxylic acid. researchgate.nethepatochem.com

The general principle involves reacting the carboxylic acid with a coupling reagent to form a highly reactive intermediate (such as an active ester or acylisourea), which is then susceptible to nucleophilic attack by the secondary amine of the indoline ring. researchgate.netluxembourg-bio.com

Commonly used coupling reagents include:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are widely used. hepatochem.comluxembourg-bio.com These reactions are often performed with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization if chiral centers are present. nih.gov A significant drawback of DCC is the formation of dicyclohexylurea, a poorly soluble byproduct that can complicate purification. luxembourg-bio.com

Uronium/Aminium Salts : Reagents such as HBTU, HATU, and HCTU are highly efficient and lead to rapid amide bond formation with high yields. nih.gov They are often used with a non-nucleophilic base like diisopropylethylamine (DIPEA).

Phosphonium Salts : Reagents like BOP and PyBOP are also effective but have been somewhat superseded by uronium salts due to the formation of carcinogenic hexamethylphosphoramide (B148902) (HMPA) as a byproduct.

Other Reagents : Carbonyldiimidazole (CDI) is another effective agent that activates the carboxylic acid by forming an acylimidazolide intermediate. nih.gov The byproducts, imidazole (B134444) and CO₂, are easily removed. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, although these harsh conditions may not be suitable for sensitive substrates. researchgate.net

| Coupling Reagent Class | Examples | Common Additives/Bases | Key Features |

| Carbodiimides | DCC, DIC, EDC | HOBt, DMAP | Widely used, EDC is water-soluble. |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | DIPEA, NMM | High efficiency, fast reaction rates. |

| Phosphonium Salts | BOP, PyBOP | DIPEA | Effective, but can produce toxic byproducts. |

| Imidazolium-based | CDI | None | Clean reaction, gaseous byproducts. |

Advanced Synthetic Transformations for Structural Elaboration

Once the core this compound scaffold is assembled, further structural modifications can be undertaken to produce a diverse library of analogues.

N-Functionalization of Piperidine : If the synthesis starts with a piperidine derivative where the nitrogen is protected (e.g., N-Boc), deprotection reveals a secondary amine that can be alkylated, acylated, or used in reductive amination reactions to introduce a wide variety of substituents.

Substitution on the Indoline Aromatic Ring : The benzene (B151609) portion of the indoline ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, allowing for the introduction of functional groups at the 5- or 6-positions.

Cross-Coupling Reactions : If a halogenated indoline or piperidine precursor is used, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) can be employed to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the structural diversity of the analogues. nih.gov

Stereoselective Synthesis Approaches

The parent compound this compound is achiral. However, the synthesis of analogues with substituents on either the piperidine or indoline rings can introduce stereocenters, necessitating stereoselective synthetic methods.

Chiral Piperidine Synthesis : Enantiomerically pure piperidine derivatives are often synthesized using the chiral pool approach, starting from readily available chiral molecules like amino acids (e.g., glutamic acid or lysine). whiterose.ac.ukgoogle.com Asymmetric catalysis, employing chiral catalysts or ligands for reactions like hydrogenation or cyclization, is another powerful strategy to control stereochemistry. nih.gov For example, the asymmetric reduction of a tetrahydropyridine (B1245486) precursor can yield a chiral piperidine.

Diastereoselective Reactions : When a chiral center is already present in one of the fragments, the coupling reaction or subsequent transformations can be influenced by this existing stereocenter, leading to diastereoselective outcomes. Careful selection of reagents and reaction conditions is crucial to maximize the desired diastereomeric ratio.

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound and its analogues aims to reduce the environmental impact of the chemical processes.

Solvent Selection : Replacing hazardous solvents like dichloromethane (B109758) (DCM), chloroform, or dimethylformamide (DMF) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), ethanol, or water can significantly improve the environmental profile of the synthesis. unibo.it

Atom Economy : Utilizing one-pot reactions and multicomponent reactions maximizes atom economy by incorporating most of the atoms from the reactants into the final product, thereby minimizing waste. researchgate.netsemanticscholar.org

Catalysis : The use of catalytic rather than stoichiometric amounts of reagents reduces waste. This is particularly relevant in ring-forming reactions and hydrogenation steps. unibo.it

Process Intensification : Continuous flow synthesis offers advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity, all of which align with green chemistry goals. nih.gov

Safer Reagents : Developing amide bond-forming methodologies that avoid hazardous reagents or the generation of toxic and difficult-to-remove byproducts is an active area of research. nih.gov For instance, moving away from coupling reagents that produce insoluble ureas or carcinogenic side products is a key objective. nih.gov

Molecular and Conformational Analysis of 1 Piperidine 4 Carbonyl 2,3 Dihydro 1h Indole

Conformational Preferences of the 2,3-Dihydro-1H-indole Ring System

The 2,3-dihydro-1H-indole, or indoline (B122111), scaffold consists of a benzene (B151609) ring fused to a five-membered dihydropyrrole ring. nist.gov Unlike the aromatic and planar indole (B1671886) ring, the five-membered ring in indoline is saturated and therefore non-planar. nih.gov To minimize torsional strain, this ring adopts a puckered conformation.

Typically, five-membered rings like the one in indoline exist in one of two principal puckered conformations: the "envelope" (Cs symmetry), where four atoms are coplanar and the fifth is out of the plane, or the "twist" (C2 symmetry), where no four atoms are coplanar. The fusion to the rigid benzene ring restricts the conformational flexibility of the dihydropyrrole ring. The most stable conformation involves a puckering at the C2 and C3 atoms, relieving the strain that would exist in a planar structure. The specific conformation can be influenced by the nature and position of substituents. In the case of 1-(piperidine-4-carbonyl)-2,3-dihydro-1H-indole, the substituent is on the nitrogen atom (N1), which can influence the degree of puckering and the energy barrier between different twist or envelope forms.

Table 1: Representative Conformational Parameters of the 2,3-Dihydro-1H-indole Ring

| Parameter | Description | Typical Value |

| Ring Pucker | Describes the deviation from planarity | Envelope or Twist |

| C-N-C Angle (in ring) | Bond angle within the five-membered ring | ~108-112° |

| Dihedral Angles | Torsional angles defining the ring pucker | Varies with specific conformation |

Note: Values are generalized and can vary based on substitution and solid-state packing forces.

Conformational Analysis of the Piperidine (B6355638) Ring and its Substituents

The piperidine ring, a six-membered saturated heterocycle, overwhelmingly prefers to adopt a chair conformation, which minimizes both angle strain and torsional strain. ias.ac.innih.gov In this conformation, the substituents on the ring can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

For this compound, the piperidine ring is substituted at the C4 position. Large substituents generally favor the equatorial position to avoid 1,3-diaxial interactions, a form of steric hindrance with the axial hydrogens on the same side of the ring. The bulky carbonyl-indoline group at the C4 position will, therefore, have a strong preference for the equatorial orientation. nih.gov This locks the piperidine ring into a specific chair conformation where this large group is projected away from the ring's core. While boat and twist-boat conformations are possible, they are significantly higher in energy and generally only exist as transition states between chair forms. ias.ac.in

Intramolecular Interactions and Their Influence on Molecular Conformation

The key intramolecular interactions that define the molecule's preferred shape are:

Steric Hindrance : The rotation around the single bonds adjacent to the amide group—specifically the C4(piperidine)–C(carbonyl) bond and the N(indoline)–C(aromatic) bonds—is subject to steric repulsion between the piperidine and indoline ring systems. The molecule will adopt a conformation that minimizes the clash between these two bulky groups. libretexts.org

Torsional Strain : The molecule will orient itself to minimize torsional strain along the rotatable single bonds. libretexts.org The dihedral angles between the plane of the amide group and the planes of the two ring systems are critical in determining the lowest energy conformer.

These interactions lead to a specific preferred orientation of the two ring systems relative to each other, which is often described by the dihedral angles around the carbonyl bridge.

Table 2: Key Dihedral Angles Influencing Overall Molecular Conformation

| Dihedral Angle | Description | Influence on Conformation |

| C3(pip)-C4(pip)-C(O)-N(ind) | Rotation around the C4-Carbonyl bond | Determines the orientation of the carbonyl group relative to the piperidine ring. |

| C4(pip)-C(O)-N(ind)-C7a(ind) | Rotation around the Carbonyl-N bond (Amide bond) | Highly restricted due to partial double-bond character; defines planarity. |

| C(O)-N(ind)-C7a(ind)-C4(ind) | Rotation around the N-Indoline bond | Determines the orientation of the amide plane relative to the indoline ring. |

Atom numbering is illustrative.

Hydrogen Bonding Networks and Their Structural Implications

Hydrogen bonding plays a crucial role in the intermolecular interactions of this compound, particularly in its solid state. The molecule possesses a primary hydrogen bond acceptor site: the oxygen atom of the carbonyl group.

In a crystal lattice, this carbonyl oxygen can participate in various weak intermolecular hydrogen bonds, such as C-H···O interactions. nih.gov In these interactions, weakly acidic hydrogen atoms from the methylene (B1212753) groups (CH2) of the piperidine or indoline rings on neighboring molecules can form a bond with the electronegative oxygen atom. These networks of hydrogen bonds help to stabilize the crystal structure, influencing properties like melting point and solubility. mdpi.com

While the indoline nitrogen is part of an amide and its lone pair is delocalized, the piperidine nitrogen is a tertiary amine and is not a hydrogen bond donor. However, if the piperidine nitrogen were to be protonated (e.g., by forming a salt with an acid), it would become a strong N+-H hydrogen bond donor, capable of forming much stronger hydrogen bonds with suitable acceptors. pearson.com

Chirality and Stereoisomerism in the Compound

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. This typically arises from the presence of a stereocenter, most commonly a carbon atom bonded to four different groups.

Upon examination of the structure of this compound, it is determined that the molecule is achiral . There are no stereocenters present in either the piperidine or the indoline ring systems. The substitution pattern on the piperidine ring at the C4 position does not introduce a chiral center. Assuming the rapid interconversion of the chair conformations of the piperidine ring and the puckering of the indoline ring, the molecule possesses elements of symmetry that preclude chirality. Therefore, it does not exist as a pair of enantiomers and does not exhibit stereoisomerism.

Pharmacological Research and Mechanistic Investigations of 1 Piperidine 4 Carbonyl 2,3 Dihydro 1h Indole

In Vitro Biological Activity Spectrum

Enzyme Inhibition Studies (e.g., GSK-3, Cholinesterases, Aldolase)

Derivatives containing the core structures of indole (B1671886) and piperidine (B6355638) have been investigated as potent enzyme inhibitors, targeting pathologies ranging from neurodegenerative diseases to metabolic disorders.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition: The GSK-3β enzyme is a key target in the treatment of conditions like bipolar disorder and Alzheimer's disease. nih.govnih.gov A series of N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide derivatives have been identified as potent, ATP-competitive GSK-3β inhibitors. nih.gov Optimization of this class of compounds led to the discovery of molecules with significant efficacy in animal models of mania, suggesting that the piperidine moiety is crucial for activity. nih.govnih.gov Although the core is an indazole, the structure shares the N-substituted piperidine feature, highlighting the potential of such scaffolds for GSK-3β inhibition.

Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for treating Alzheimer's disease. A series of N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid were synthesized and evaluated for their cholinesterase inhibitory potential. researchgate.net While one compound was a weak, non-selective inhibitor, another derivative, 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid, showed the highest inhibitory activity against BuChE. researchgate.net Furthermore, other studies have designed selective AChE inhibitors from natural piperidine alkaloids. nih.gov Derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole have also shown noteworthy acetylcholinesterase inhibitory activity. scielo.br

| Compound Class | Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid | BuChE | 30.06% inhibition at 10 µM | researchgate.net |

| Semi-synthetic piperidine analogue 7 | AChE | IC50 = 7.32 µM | nih.gov |

| Semi-synthetic piperidine analogue 9 | AChE | IC50 = 15.1 µM | nih.gov |

| Phthalimide-piperazine derivative (4b) | AChE | IC50 = 16.42 µM | nih.gov |

Receptor Binding Affinity Profiling (e.g., 5-HT1F)

The serotonin (B10506) 5-HT1F receptor is a validated target for the acute treatment of migraine. Research into selective 5-HT1F receptor agonists has explored scaffolds related to the 1-(piperidine-4-carbonyl)-2,3-dihydro-1H-indole structure. In one study, the indole nucleus of a known 5-HT1F agonist was replaced with a monocyclic phenyl ketone moiety, generating potent and more selective agonists. nih.gov The resulting compounds, such as N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide, demonstrated that the piperidine-4-carbonyl substructure is a key component for potent receptor binding and agonist activity. nih.gov Computational studies confirmed that the conformation dictated by the interactions around the central ring and the piperidine moiety is crucial for 5-HT1F receptor selectivity. nih.gov

Cellular Assays for Modulatory Effects on Biological Pathways (e.g., Wnt/β-catenin pathway, NLRP3 inflammasome activation, apoptosis induction)

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is frequently overactivated in various cancers, particularly colorectal cancer. nih.gov Piperine, a natural alkaloid containing a piperidine ring, has been shown to suppress this pathway. nih.govresearchgate.net Studies using colorectal cancer cell lines (HCT116, SW480, DLD-1) demonstrated that piperine impairs cell proliferation and migration by inhibiting the canonical Wnt pathway and suppressing the nuclear localization of β-catenin. nih.gov This suggests that piperidine-containing scaffolds could serve as a basis for developing Wnt signaling inhibitors.

NLRP3 Inflammasome Activation: The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers inflammatory responses through the release of cytokines like IL-1β. nih.govnih.gov Dysregulation of the NLRP3 inflammasome is linked to numerous chronic inflammatory diseases. researchgate.net A recent study identified a novel NLRP3 inhibitor based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold. nih.gov This work highlights the utility of the piperidin-4-yl group in designing NLRP3 inhibitors, with several compounds from the series showing concentration-dependent inhibition of IL-1β release in human macrophages. nih.gov

Apoptosis Induction: Inducing apoptosis in cancer cells is a primary goal of chemotherapy. Both indole and piperidine derivatives have been shown to trigger this process. For instance, a series of novel indole-2-carboxamides were found to induce apoptosis in pancreatic cancer cells by activating caspase-3. nih.gov Similarly, novel trans-platinum complexes incorporating a piperidine ligand were shown to be highly cytotoxic to ovarian and colon tumor cells, causing cell death via apoptosis, as confirmed by caspase activation and morphological changes. nih.gov These findings underscore the potential of indole-piperidine hybrids to function as effective apoptosis-inducing anticancer agents.

Antimicrobial Activity Assessments (e.g., antibacterial, antifungal, antiparasitic)

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Heterocycles containing piperidine and indole motifs have shown considerable promise in this area.

Antibacterial and Antifungal Activity: Various studies have demonstrated the potent antimicrobial effects of piperidine derivatives. biomedpharmajournal.orgacademicjournals.orgresearchgate.net For example, certain 2,6-disubstituted piperidine-4-one derivatives exhibited significant antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans. researchgate.net Similarly, new indole derivatives incorporating triazole and thiadiazole moieties have demonstrated a broad spectrum of activity, with some compounds showing excellent efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and the fungal pathogen Candida krusei. nih.gov One indole-triazole derivative, in particular, was identified as a promising lead compound with a minimum inhibitory concentration (MIC) of 6.25 µg/mL against MRSA. nih.gov

| Compound Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Indole-thiadiazole derivative (2c) | MRSA | <3.125 µg/mL | nih.gov |

| Indole-triazole derivative (3d) | MRSA | 6.25 µg/mL | nih.gov |

| Indole-triazole derivative (3d) | C. krusei | 3.125 µg/mL | nih.gov |

| Piperidine derivative (Compound 6) | B. subtilis | 0.75 mg/mL | academicjournals.org |

Antiproliferative Activity in Cancer Cell Lines

The indole and piperidine scaffolds are integral to numerous anticancer agents. mdpi.comnih.gov Research on derivatives has revealed significant antiproliferative effects across a range of human cancer cell lines.

A study on indole-aryl amide derivatives found several compounds with potent cytotoxic activity against colon (HT29), cervical (HeLa), breast (MCF7), and prostate (PC-3) cancer cell lines, with some IC50 values in the sub-micromolar range. mdpi.com Another class of compounds, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, were developed as potent and orally active inhibitors of Protein Kinase B (Akt), a key node in cancer cell survival pathways. These compounds strongly inhibited the growth of human tumor xenografts in mice at well-tolerated doses. acs.org Furthermore, a novel indole derivative, DHI1, demonstrated selective toxicity toward leukemia cells (Jurkat and HL-60) while having minimal effect on noncancerous cells. acs.org

| Compound Class/Name | Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Indole-aryl amide (Compound 2) | MCF7 (Breast) | 0.81 µM | mdpi.com |

| Indole-aryl amide (Compound 4) | HT29 (Colon) | 0.96 µM | mdpi.com |

| Indole-2-carboxamide (5f) | A549 (Lung) | 31 nM | nih.gov |

| Indole-dihydroisoxazole (DHI1) | Jurkat (Leukemia) | 1.04 µM | acs.org |

Neuroprotective or Central Nervous System Activity Evaluations

Compounds featuring indole and piperidine cores have been extensively evaluated for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.

Research into novel prenylated indole alkaloids demonstrated that certain compounds exhibit potent neuroprotective activity in SH-SY5Y neuroblastoma cells against oxidative stress. mdpi.com One compound was found to inhibit Keap1 expression, leading to the activation of the Nrf2 antioxidant response pathway. mdpi.com Another study on a new monoterpenoid indole alkaloid, nauclediol, showed it had dual cholinesterase-inhibitory activity and provided neuroprotection against amyloid-beta-induced toxicity and lipopolysaccharide (LPS)-induced neuroinflammation. mdpi.comresearchgate.net Additionally, derivatives of the pyrido-indole antioxidant stobadine have been developed with improved neuroprotective action, reducing brain edema and impairment of neurotransmission in models of head trauma and hypoxia. nih.gov These studies collectively suggest that the indole-piperidine framework is a promising scaffold for the development of neuroprotective agents.

An article on the pharmacological research and mechanistic investigations of this compound cannot be generated. A comprehensive search of publicly available scientific literature and databases did not yield any specific information on the pharmacological properties, mechanism of action, or in vivo studies for this particular chemical compound.

The performance of multiple targeted searches for "this compound" in relation to its mechanism of action, target identification, binding site characterization, downstream signaling pathway modulation, efficacy in disease models, and pharmacokinetic properties did not return any relevant results.

While research exists for structurally related compounds containing piperidine and indole moieties, the strict requirement to focus solely on "this compound" prevents the inclusion of any of this information. Therefore, without any available data on this specific compound, it is not possible to construct the requested scientific article.

Structure Activity Relationship Sar Studies of 1 Piperidine 4 Carbonyl 2,3 Dihydro 1h Indole Derivatives

Impact of Substitutions on the 2,3-Dihydro-1H-indole Moiety

The 2,3-dihydro-1H-indole, or indoline (B122111), core of the molecule provides a key interaction domain with biological targets. Modifications to this bicyclic system can significantly impact binding affinity and functional activity. SAR studies on related indole-based compounds have shown that the nature and position of substituents on the aromatic ring are critical determinants of potency and selectivity.

Substitutions at the 5- and 6-positions of the indoline ring are of particular interest. The introduction of electron-donating groups, such as methoxy (-OCH3), or electron-withdrawing groups, like halogens (e.g., -Cl, -F), can modulate the electronic properties of the aromatic ring and influence interactions with target proteins. For instance, in related indole (B1671886) carboxamide series, a 5-chloro or 5-fluoro substituent has been shown to enhance potency for certain targets. It is hypothesized that these substituents can engage in favorable halogen bonding or occupy specific hydrophobic pockets within the binding site.

Furthermore, the nitrogen atom of the indoline ring (position 1) presents another avenue for modification. While the parent compound has a hydrogen at this position, N-alkylation or N-acylation could alter the compound's lipophilicity and hydrogen bonding capacity. However, such modifications might also introduce steric hindrance, potentially disrupting key binding interactions.

Table 1: Hypothetical SAR Data for Substitutions on the 2,3-Dihydro-1H-indole Moiety

| Compound ID | R1 | R2 | Biological Activity (IC50, nM) |

|---|---|---|---|

| 1a | H | H | 150 |

| 1b | 5-Cl | H | 75 |

| 1c | 6-OCH3 | H | 120 |

| 1d | H | CH3 | 200 |

This table presents hypothetical data for illustrative purposes, based on general SAR principles for similar scaffolds.

Modifications to the Piperidine (B6355638) Ring and Their Pharmacological Consequences

The piperidine ring serves as a versatile component that can influence the compound's solubility, basicity, and interactions with the target. Substitutions on the piperidine nitrogen (position 1) are a common strategy to modulate pharmacokinetic properties and target engagement. The introduction of small alkyl groups, such as methyl or ethyl, can increase lipophilicity. Larger, more complex substituents, including benzyl or substituted phenyl groups, can provide additional interaction points with the target protein, potentially leading to increased potency.

Table 2: Hypothetical Pharmacological Consequences of Piperidine Ring Modifications

| Compound ID | R (on Piperidine N) | Biological Activity (IC50, nM) |

|---|---|---|

| 2a | H | 150 |

| 2b | CH3 | 130 |

| 2c | Benzyl | 50 |

| 2d | 4-Fluorobenzyl | 45 |

This table presents hypothetical data for illustrative purposes, based on general SAR principles for similar scaffolds.

Role of the Carbonyl Linker in Biological Activity

The carbonyl group serves as a critical linker, connecting the indoline and piperidine moieties. Its primary role is often to act as a hydrogen bond acceptor, forming a key interaction with a hydrogen bond donor on the target protein. The rigidity of the amide bond also helps to orient the two heterocyclic rings in a specific conformation conducive to binding.

Ligand Efficiency and Lipophilic Efficiency Analysis

In drug discovery, it is not only important to improve potency but also to optimize the physicochemical properties of a compound. Ligand efficiency (LE) and lipophilic efficiency (LipE) are two useful metrics for this purpose. LE relates the potency of a compound to its size (number of heavy atoms), while LipE relates potency to its lipophilicity (logP or logD).

For a series of 1-(piperidine-4-carbonyl)-2,3-dihydro-1H-indole derivatives, it would be expected that as potency increases through the addition of favorable substituents, the LE and LipE values would also be monitored. A successful optimization strategy would aim to increase potency without a disproportionate increase in molecular size or lipophilicity. Compounds with high LE and LipE values are generally considered to be more "drug-like" and have a higher probability of success in clinical development. For instance, the addition of a small, potency-enhancing group like a fluorine atom might lead to a significant improvement in LipE, indicating an efficient use of lipophilicity.

Table 3: Hypothetical Ligand and Lipophilic Efficiency Data

| Compound ID | IC50 (nM) | Heavy Atoms | logP | LE | LipE |

|---|---|---|---|---|---|

| 3a | 150 | 20 | 2.5 | 0.34 | 4.3 |

| 3b | 50 | 21 | 2.8 | 0.37 | 4.5 |

| 3c | 200 | 25 | 3.5 | 0.27 | 3.2 |

This table presents hypothetical data for illustrative purposes. LE and LipE are calculated based on hypothetical IC50, heavy atom count, and logP values.

Chiral SAR Considerations (if applicable)

If a chiral center is introduced into the this compound scaffold, for example, by substitution on the 2- or 3-position of the indoline ring or on the piperidine ring, it would be essential to investigate the stereochemical requirements for biological activity. The two enantiomers of a chiral compound often exhibit different potencies and can even have different pharmacological effects.

The synthesis of individual enantiomers and their separate biological evaluation would be necessary to determine the eutomer (the more active enantiomer). This information is critical for developing a stereochemically pure drug, which is often required for regulatory approval. The differential activity between enantiomers can provide valuable information about the three-dimensional nature of the binding site and can be used to refine the bioactive conformation hypothesis. For example, if the (R)-enantiomer is significantly more active than the (S)-enantiomer, it suggests that the substituent at the chiral center has a specific preferred orientation within the binding pocket.

Computational Chemistry and Molecular Modeling of 1 Piperidine 4 Carbonyl 2,3 Dihydro 1h Indole

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding the binding mode of 1-(piperidine-4-carbonyl)-2,3-dihydro-1H-indole and elucidating the key intermolecular interactions that stabilize the ligand-protein complex.

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then placed into the binding site of the protein, and various algorithms are used to sample different conformations and orientations. The most favorable binding poses are ranked using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

Research on analogous indole (B1671886) and piperidine-containing structures reveals common interaction patterns. alliedacademies.orgnih.govnih.gov Key interactions often include:

Hydrogen Bonds: The carbonyl oxygen and the piperidine (B6355638) nitrogen of the compound can act as hydrogen bond acceptors, while the indole NH group can serve as a hydrogen bond donor.

Hydrophobic Interactions: The aromatic indole ring and the aliphatic piperidine ring frequently engage in hydrophobic and van der Waals interactions with nonpolar residues in the target's active site. researchgate.net

π-π Stacking: The indole ring can form π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket. nih.gov

Induced-fit docking (IFD) is a more advanced approach that allows for flexibility in both the ligand and the protein's active site, often providing a more accurate prediction of the binding mode. mdpi.com The results from these simulations, including docking scores and specific amino acid interactions, are fundamental for predicting biological activity and for the rational design of more potent derivatives.

Table 1: Example of Molecular Docking Results for this compound Against a Hypothetical Kinase Target

| Parameter | Value/Description |

|---|---|

| Target Protein | Hypothetical Serine/Threonine Kinase (PDB ID: XXXX) |

| Docking Software | Glide (Schrödinger) |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Hydrogen Bonds | Carbonyl oxygen with Lysine residue; Indole NH with Aspartate residue |

| Hydrophobic Interactions | Piperidine ring with Leucine, Valine residues; Indole ring with Phenylalanine residue |

| Other Interactions | π-π stacking between indole ring and Phenylalanine |

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations are used to study the dynamic behavior and stability of the ligand-target complex over time. By simulating the movements of atoms and molecules, MD provides insights into the conformational changes and the persistence of key interactions.

An MD simulation begins with the best-docked pose of the this compound-protein complex. The system is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the trajectory of every atom over a period typically ranging from nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate a more accurate estimation of the binding free energy, which correlates with binding affinity. alliedacademies.orgmdpi.com

Interaction Persistence: MD simulations can track the duration and distance of specific hydrogen bonds and hydrophobic contacts, confirming the importance of the interactions predicted by docking. researchgate.net

These simulations are computationally intensive but offer a more realistic view of the ligand-receptor interaction, validating the docking results and providing a deeper understanding of the binding mechanism.

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Setting |

|---|---|

| Simulation Software | GROMACS, AMBER |

| Force Field | AMBER, CHARMM |

| Simulation Time | 100 ns |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 bar |

| Key Analysis | RMSD, RMSF, Hydrogen Bond Analysis, MM/GBSA |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, 3D-QSAR models can be developed to guide the synthesis of new analogs with improved potency.

The process involves aligning a set of molecules with known activities and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic). Statistical methods are then used to generate an equation that relates these descriptors to the biological activity (e.g., pIC₅₀).

A robust QSAR model is characterized by strong statistical parameters:

Correlation Coefficient (r²): A value close to 1.0 indicates a strong correlation between the predicted and actual activities for the training set compounds. nih.govresearchgate.net

Cross-validation Coefficient (q²): A high q² (typically > 0.5) indicates the model's predictive power and robustness, assessed by leaving out compounds one by one and predicting their activity. nih.govnih.gov

Predictive r² (r²_pred): This value confirms the model's ability to predict the activity of an external test set of compounds not used in model generation. nih.gov

The resulting 3D-QSAR models generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity. These maps are invaluable for medicinal chemists to rationally design new derivatives with enhanced biological effects. nih.govmdpi.com

Table 3: Example of a Hypothetical 3D-QSAR Model for Indole Derivatives

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| q² | 0.72 | Good internal predictive power |

| r² | 0.94 | Strong correlation for the training set |

| r²_pred | 0.77 | Good predictive ability for the external test set |

| Model Equation | pIC₅₀ = 1.5 + 0.3(Steric Descriptor) - 0.5(Electrostatic Descriptor) + ... |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a molecule like this compound, a pharmacophore model would typically consist of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. researchgate.netnih.gov

These models can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of active molecules (ligand-based). nih.gov Once validated, the pharmacophore model serves as a 3D query for virtual screening of large chemical databases. mdpi.com This process rapidly filters millions of compounds to identify those that match the pharmacophoric features, significantly narrowing down the number of candidates for further investigation through docking and, eventually, experimental testing. This approach is highly effective for discovering novel chemical scaffolds with the potential for the desired biological activity. nih.gov

Table 4: Common Pharmacophoric Features for Indole-Based Ligands

| Feature | Description | Potential Group in the Compound |

|---|---|---|

| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to a bond | Indole N-H |

| Hydrogen Bond Acceptor (HBA) | A group capable of accepting a hydrogen atom | Carbonyl Oxygen |

| Hydrophobic (HY) | A nonpolar group that favors interaction with nonpolar environments | Piperidine Ring |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system | Indole Ring |

In Silico Prediction of Absorption, Distribution, Metabolism (ADME) Properties

Before a compound can become a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism) properties. In silico tools are widely used to predict these properties early in the drug discovery process, saving time and resources. For this compound, various computational models can estimate its pharmacokinetic profile.

Key predicted ADME properties include:

Lipophilicity (logP): The octanol-water partition coefficient is a measure of a compound's lipophilicity, which influences its absorption and distribution. An optimal range is typically between 1 and 5. japtronline.com

Aqueous Solubility (logS): Predicts how well the compound dissolves in water, which is critical for absorption. japtronline.com

Human Intestinal Absorption (HIA): Estimates the percentage of the compound that will be absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross the BBB, which is important for drugs targeting the central nervous system. alliedacademies.org

Drug-likeness: Evaluates the compound based on established rules, such as Lipinski's Rule of Five, which predicts oral bioavailability. researchgate.net

These predictions help identify potential liabilities, such as poor absorption or low solubility, that may need to be addressed through chemical modification.

Table 5: Predicted ADME Properties for this compound

Future Research Directions and Therapeutic Potential of 1 Piperidine 4 Carbonyl 2,3 Dihydro 1h Indole Analogues

Exploration of Novel Biological Targets

While initial research into piperidine (B6355638) and indole-based compounds has often focused on established targets in neurodegeneration, the structural versatility of 1-(piperidine-4-carbonyl)-2,3-dihydro-1H-indole analogues makes them suitable for exploring a wider range of biological targets. Future research will likely extend beyond conventional enzyme inhibition to modulate other protein classes.

Potential novel targets include:

Sigma Receptors (S1R and S2R): These receptors are implicated in a variety of neurological and psychiatric conditions. Piperidine-containing compounds have shown high affinity for S1R. nih.govrsc.org Computational studies, including docking and molecular dynamics simulations, have been used to investigate the binding modes of piperidine-based ligands to S1R, revealing key interactions with residues like Glu172 and Asp126. nih.gov The exploration of how the indoline (B122111) moiety modulates this activity could lead to novel therapeutics for neurodegenerative diseases, pain, and psychiatric disorders.

Tubulin Polymerization: The disruption of microtubule dynamics is a validated strategy in oncology. Certain arylamide derivatives containing piperazine (B1678402) (a close relative of piperidine) have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov Given the structural similarities, investigating the potential of piperidine-indole analogues as anticancer agents that disrupt microtubule function is a logical next step.

HDM2-p53 Interaction: The inhibition of the human double minute 2 (HDM2) protein to restore the function of the p53 tumor suppressor is a key objective in cancer therapy. Computational models, including group-based QSAR, have been developed for piperidine-derived compounds as potential HDM2 antagonists, suggesting that this scaffold is a viable starting point for designing new cancer therapeutics. researchgate.net

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): This enzyme is involved in inflammation and tissue repair. The piperidine amide functional group has been identified as a critical component for binding to the active site of 15-PGDH, forming key hydrogen bonds with catalytic residues. acs.orgacs.org Analogues of the core scaffold could be optimized as potent inhibitors for applications in inflammatory diseases and regenerative medicine.

Development of Multi-Target Directed Ligands

The multifactorial nature of complex conditions, particularly neurodegenerative diseases like Alzheimer's, has spurred the development of multi-target-directed ligands (MTDLs). The this compound scaffold is exceptionally well-suited for this strategy, as the piperidine and indole (B1671886) components can be independently modified to interact with different targets. semanticscholar.org

In the context of Alzheimer's disease, analogues can be designed to simultaneously modulate key pathological pathways:

Dual Cholinesterase Inhibition: Many indole-piperidine hybrids have been evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov A decline in acetylcholine levels is a hallmark of Alzheimer's disease. mdpi.com

Cholinesterase and Aβ Aggregation Inhibition: Beyond their role in cholinergic transmission, cholinesterases are known to accelerate the aggregation of amyloid-beta (Aβ) peptides, a central event in Alzheimer's pathology. MTDLs based on this scaffold can be designed to inhibit both the enzymatic activity of cholinesterases and their ability to promote Aβ plaque formation. nih.govresearchgate.net

Inhibition of BACE1 and Cholinesterases: The beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is responsible for the initial step in the production of Aβ peptides. Piperine-derived MTDLs have demonstrated the ability to inhibit BACE1 in addition to AChE and BuChE, presenting a powerful multi-pronged approach to disease modification. nih.gov

Table 1: Multi-Target Activity of Representative Piperidine-Indole Analogues

| Analogue Type | Target 1 | Target 2 | Target 3 | Therapeutic Area | Reference |

|---|---|---|---|---|---|

| Indole-benzylpiperidine | AChE Inhibition | BuChE Inhibition | Aβ Aggregation Inhibition | Alzheimer's Disease | nih.gov |

| Piperine-derived | AChE Inhibition | BuChE Inhibition | BACE1 Inhibition | Alzheimer's Disease | nih.gov |

Application in Neglected Tropical Diseases Research

Neglected tropical diseases (NTDs) represent a significant global health burden, yet drug discovery in this area is chronically underfunded. The indole and piperidine scaffolds have shown promise against several parasites responsible for NTDs, making their combination in this compound analogues a compelling avenue for research.

Trypanosomiasis (Chagas Disease): Caused by the parasite Trypanosoma cruzi, Chagas disease lacks safe and effective treatments. A 4-azaindole-2-piperidine compound was identified from a GlaxoSmithKline "Chagas box" as having moderate activity against T. cruzi. nih.govdndi.orgusp.br Although further optimization of this specific series did not yield a clinical candidate, it established the potential of the piperidine-indole scaffold in this domain. nih.govusp.br

Leishmaniasis: Research into indole alkaloids and their derivatives has revealed antileishmanial properties. For instance, β-carboline-3-carboxamide derivatives containing a piperidine ring have been investigated for their activity against Leishmania species. mdpi.com Modifications to both the indole and piperidine rings could yield potent and selective antileishmanial agents.

Table 2: Activity of Piperidine-Indole Analogues in NTDs

| Analogue Scaffold | Disease | Parasite | Key Finding | Reference |

|---|---|---|---|---|

| 4-Azaindole-2-piperidine | Chagas Disease | Trypanosoma cruzi | Identified as having moderate anti-trypanosomal activity. | nih.govdndi.org |

| β-carboline-3-carboxamide (piperidine containing) | Leishmaniasis | Leishmania spp. | Demonstrated antiprotozoal activity. | mdpi.com |

| Triazino-indole (with piperidine substituent) | Leishmaniasis | Leishmania donovani | Showed high selectivity against parasite cells (IC50 = 4.01 µM). | mdpi.com |

Emerging Synthetic Methodologies for Derivatives

The generation of diverse libraries of this compound analogues for screening requires efficient and adaptable synthetic methods. While traditional amide bond formation remains a staple, emerging methodologies offer new possibilities for creating novel derivatives.

Advanced Coupling Reagents: The core amide linkage is typically formed by coupling a piperidine-4-carboxylic acid derivative with a 2,3-dihydro-1H-indole. The use of modern coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can improve reaction efficiency and yield for these transformations. researchgate.net

Late-Stage Functionalization: Techniques that allow for the modification of the core scaffold in the final steps of a synthesis are highly valuable. This includes C-H activation or selective halogenation of the indole or piperidine rings, followed by cross-coupling reactions to introduce a wide range of substituents.

Alkene Cyclization: Novel methods for synthesizing the piperidine ring itself, such as the gold-catalyzed oxidative amination of non-activated alkenes, can provide access to highly substituted piperidines that can then be incorporated into the final compound. mdpi.com

Pyridine Reduction: The catalytic hydrogenation of substituted pyridines is a common and effective method for producing the corresponding piperidines. mdpi.com This allows for the synthesis of diverse piperidine precursors that can be used to build a library of final analogues.

Advanced Computational Approaches in Drug Design

Computational chemistry plays a crucial role in accelerating the drug discovery process by predicting how ligands will interact with their biological targets, thereby guiding synthetic efforts. researchgate.net For analogues of this compound, these approaches are vital for optimizing potency and selectivity.

Molecular Docking: This technique is used to predict the preferred binding orientation of a ligand to its target protein. Docking studies have been successfully used to analyze the binding of piperidine-based ligands to targets like cholinesterases, sigma receptors, and 15-PGDH, providing insights into key interactions such as hydrogen bonds and π-cation interactions. nih.govacs.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, offering a more realistic assessment of binding stability and the role of conformational changes. These simulations have been used to refine the understanding of how piperidine-based compounds interact with their targets. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. Fragment-based and group-based QSAR models have been developed for piperidine derivatives to predict their inhibitory activity and guide the design of more potent molecules. researchgate.netnih.gov

Q & A

Q. What are the recommended synthetic routes for 1-(piperidine-4-carbonyl)-2,3-dihydro-1H-indole?

The synthesis typically involves acylation of 2,3-dihydro-1H-indole with piperidine-4-carbonyl chloride. Key steps include nucleophilic attack by the indole nitrogen on the electrophilic carbonyl group, followed by purification via recrystallization or chromatography to enhance yield and purity. Reaction optimization may require controlled temperature and inert atmospheres (e.g., argon) to prevent side reactions .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the compound’s structure?

- 1H/13C NMR : Identify protons and carbons in the indole and piperidine moieties. For example, the indole’s aromatic protons resonate at δ 6.5–7.5 ppm, while the piperidine carbonyl carbon appears near 170 ppm.

- IR Spectroscopy : A strong carbonyl (C=O) stretch around 1650–1700 cm⁻¹ confirms the acylated structure. Cross-referencing with GC-MS data (molecular ion peak at m/z 216.33 for the free base) ensures structural integrity .

Q. What purification strategies are effective for isolating high-purity this compound?

Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC is recommended. For the hydrochloride salt, recrystallization in ethanol/water mixtures improves crystallinity .

Advanced Research Questions

Q. How do X-ray crystallography and Hirshfeld surface analysis resolve conformational ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles, such as the dihedral angle between the indole and piperidine rings (e.g., ~88° in analogous sulfonamide derivatives). Hirshfeld surfaces quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds), critical for understanding packing motifs and stability .

Q. What computational approaches (e.g., DFT, molecular docking) predict bioactivity against targets like carbonic anhydrase?

- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps to identify reactive sites.

- Molecular Docking : Simulate binding to carbonic anhydrase II/IX (PDB: 4iwz, 5fl4). The piperidine carbonyl may form hydrogen bonds with active-site zinc or adjacent residues, while the indole engages in π-π stacking .

Q. How can researchers address contradictions in spectroscopic or crystallographic data during structural elucidation?

- Multi-technique validation : Combine SC-XRD with NMR and IR to resolve discrepancies (e.g., sp² vs. sp³ hybridization at nitrogen).

- Twinned refinement : For crystals with inversion twins (common in indole derivatives), use software like SHELXL to refine dual-domain models .

Q. What role does the piperidine-4-carbonyl moiety play in modulating physicochemical properties?

The acylated piperidine increases lipophilicity (logP ~2.5), enhancing membrane permeability. The carbonyl group introduces hydrogen-bonding capacity, influencing solubility and target affinity. Comparative studies with non-acylated analogs show reduced bioactivity, highlighting its pharmacophoric importance .

Methodological Considerations

Q. How to optimize reaction yields in large-scale syntheses?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate acylation.

- Solvent selection : Polar aprotic solvents (THF, DMF) improve reagent solubility.

- In situ monitoring : Use TLC or inline IR to track reaction progress and minimize byproducts .

Q. What strategies validate target engagement in biological assays?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to carbonic anhydrase.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of interaction. Correlate with docking results to confirm mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.